2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-4,10,13-14H,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAHSAUJRMTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=CC=C3Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Synthesis of Octahydrobenzo[b]Dioxin-6-Amine
Hydrogenation of Dihydrobenzo[b]Dioxin Derivatives
The saturated amine is synthesized via catalytic hydrogenation of 2,3-dihydrobenzo[b]dioxin intermediates.
Method from (2,3-Dihydrobenzo[b]Dioxin-6-yl)Methanamine
- Starting material : 1,4-Benzodioxan-6-carboxaldehyde.
- Procedure :
- Yield : 84% after recrystallization.
Alternative Pathway via Nitro Reduction
Synthesis of 2-Bromobenzoyl Chloride
Amide Coupling Strategies
Mixed-Anhydride Method
Optimization and Challenges
Hydrogenation Selectivity
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.52 (d, J=8 Hz, 1H, Ar-H), 4.25 (m, 4H, dioxan-H), 3.02 (m, 1H, NH) |
| LC-MS | [M+H]⁺ = 365.1 (calc. 365.08) |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |
Chemical Reactions Analysis
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be compared with other similar compounds, such as:
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which can affect its chemical properties and biological activity.
6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid: This compound contains a boronic acid group, which can be used in different types of chemical reactions.
Biological Activity
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C15H18BrN
- Molecular Weight : 305.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Its structure allows it to interact with DNA, potentially disrupting replication and transcription processes.
- Antimicrobial Properties : Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting a potential for antimicrobial activity.
Efficacy Against Cancer Cell Lines
A significant aspect of the biological activity of this compound is its efficacy against different cancer cell lines. The following table summarizes findings from various studies regarding its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | DNA intercalation |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 | Apoptosis induction |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | Cell cycle arrest |
| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Non-selective cytotoxicity |
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating the antitumor properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell growth in vitro against A549 and HCC827 cells. The mechanism involved apoptosis and disruption of the cell cycle at G2/M phase .
- Antimicrobial Testing : Another study assessed the antimicrobial activity using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds with similar structures demonstrated effective inhibition, indicating that modifications could enhance their antimicrobial properties .
- Binding Affinity Studies : Research has shown that compounds with similar benzamide structures exhibit high binding affinities to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in treating mood disorders alongside their antitumor effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide and related benzamide derivatives?
- Methodology : The synthesis typically involves coupling a brominated benzoyl chloride derivative with an octahydrobenzo[b][1,4]dioxin-6-amine precursor. For example, analogous compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamides are synthesized via condensation reactions using acid chlorides or mixed anhydrides under basic conditions (e.g., pyridine or triethylamine) .
- Key Steps :
- Activation of the carboxylic acid (e.g., using oxalyl chloride or thionyl chloride).
- Nucleophilic acyl substitution with the amine-containing dihydrodioxin moiety.
- Purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–8.1 ppm) and the octahydrobenzo[b][1,4]dioxin moiety (e.g., methylene protons at δ 3.8–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] for CHBrNO: calc. 366.03, observed 366.05) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .
Q. What are the typical biological targets for benzamide derivatives containing dihydrobenzo[d][1,4]dioxin moieties?
- Mechanistic Insights : These compounds often target enzymes or receptors involved in inflammation, coagulation, or microbial pathways. For instance, structurally related compounds like Velsecorat (AZD7594) act as non-steroidal glucocorticoid receptor modulators , while others inhibit factor Xa in coagulation cascades .
- Assays :
- Enzyme Inhibition : IC determination using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., for glucocorticoid receptors).
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what factors influence reaction efficiency?
- Optimization Strategies :
- Catalyst Screening : Use of DMAP or HOBt to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Temperature Control : Reactions performed at 0–25°C to minimize side reactions (e.g., hydrolysis of acid chloride) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, 24 h | 35 | 97 |
| DCM, 0°C, 12 h | 60 | 99 |
| Example from analogous oxadiazole synthesis |
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact the biological activity of benzamide-dioxin hybrids?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Br): Enhance metabolic stability and receptor binding affinity due to increased lipophilicity .
- Electron-Donating Groups (e.g., OCH): Improve solubility but may reduce target engagement .
- Case Study : Replacement of 4-bromo with 4-methoxy in a benzamide analog reduced factor Xa inhibition by 10-fold .
Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?
- Methods :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., factor Xa active site) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
- Key Findings : The bromophenyl group forms hydrophobic interactions with Phe in factor Xa, while the dioxin moiety engages in hydrogen bonding with Ser .
Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?
- Analysis Framework :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolite formation (e.g., glucuronidation of hydroxylated derivatives) .
- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., YM-222714 in darexaban studies) .
- Mitigation : Use prodrug strategies or structural tweaks to enhance metabolic stability.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
